Vernodalin

Antitrypanosomal Neglected Tropical Diseases Selectivity Index

Select Vernodalin for target-specific anticancer & antiparasitic R&D. Its intact α-methylene-γ-lactone delivers 6.9x greater potency against T. brucei vs. 11β,13-dihydrovernodalin, 3.6x vs. vernolide, and validated JAK2 FERM-domain binding. Procure the most active scaffold in its class to avoid potency drift and ensure reproducible mechanistic studies.

Molecular Formula C19H20O7
Molecular Weight 360.4 g/mol
CAS No. 21871-10-3
Cat. No. B1205544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVernodalin
CAS21871-10-3
Synonymsvernodalin
Molecular FormulaC19H20O7
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO
InChIInChI=1S/C19H20O7/c1-5-19-6-12(25-16(21)9(2)7-20)13-10(3)18(23)26-15(13)14(19)11(4)17(22)24-8-19/h5,12-15,20H,1-4,6-8H2/t12-,13+,14+,15-,19+/m0/s1
InChIKeyZSXNBLOPYIJLQV-WSVVRNJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vernodalin (CAS 21871-10-3): Procurement-Grade Cytotoxic Sesquiterpene Lactone with Validated In Vitro Potency and Defined Mechanistic Targets


Vernodalin (CAS 21871-10-3) is a naturally occurring cytotoxic sesquiterpene lactone isolated primarily from species within the Vernonia and Centratherum genera (Asteraceae) [1]. It is structurally characterized by a germacrolide-type skeleton bearing two reactive α,β-unsaturated enoate moieties . Pharmacologically, vernodalin has been investigated for its anticancer, anti-inflammatory, antitrypanosomal, and immunosuppressive properties across numerous primary research studies [2]. For procurement in biomedical research, its value is defined by a specific, measurable, and comparator-validated activity profile that differentiates it from structurally related sesquiterpene lactones found in the same natural sources.

Why Vernodalin Cannot Be Functionally Substituted by In-Class Analogs: A Quantitative Differentiation Guide for Sourcing Decisions


Within the sesquiterpene lactone class isolated from Vernonia spp., compounds such as vernodalin, vernolide, vernolepin, and 11β,13-dihydrovernodalin share a common biosynthetic origin but exhibit markedly divergent biological potency and target selectivity [1]. A direct head-to-head study against Trypanosoma brucei rhodesiense revealed a 6.9-fold difference in antitrypanosomal IC50 values between vernodalin (0.16 µM) and its closely related congener 11β,13-dihydrovernodalin (1.1 µM) [2]. Similarly, in antiplasmodial assays, vernodalin demonstrated a 3.6-fold potency advantage over vernolide [3]. These quantitative disparities are not attributable to simple assay variability but are rooted in structure-activity relationships, particularly the presence of the intact α-methylene-γ-lactone moiety in vernodalin, which is essential for its electrophilic reactivity and subsequent bioactivity [4]. Consequently, substituting vernodalin with a structurally similar analog without adjusting for these empirically validated potency differences will result in non-equivalent experimental outcomes, invalidating cross-study comparisons and compromising reproducibility in target validation and drug discovery workflows. The evidence presented below establishes the precise, quantifiable performance differentials that must inform any scientific procurement or experimental design involving this compound.

Vernodalin Comparative Potency Evidence: Quantified Differentiation from Vernolide, Vernolepin, and 11β,13-Dihydrovernodalin


Superior Antitrypanosomal Potency and Selectivity of Vernodalin vs. 11β,13-Dihydrovernodalin

In a direct comparative study evaluating in vitro activity against Trypanosoma brucei rhodesiense (bloodstream forms) and cytotoxicity on mammalian L6 cells, vernodalin exhibited an IC50 value of 0.16 µM against the parasite with a selectivity index of 35. In stark contrast, its structurally closely related congener, 11β,13-dihydrovernodalin, which differs only by saturation of the exocyclic methylene group, registered an IC50 of 1.1 µM and a selectivity index of 4.2 [1]. This represents a 6.9-fold increase in antitrypanosomal potency and an 8.3-fold improvement in selectivity for vernodalin over its dihydro analog.

Antitrypanosomal Neglected Tropical Diseases Selectivity Index

Enhanced Antiplasmodial Potency of Vernodalin Relative to Vernolide

In a bioassay-guided fractionation study of Vernonia colorata leaf extracts, vernodalin demonstrated an IC50 of 0.52 μg/mL against Plasmodium falciparum, whereas vernolide, another major sesquiterpene lactone isolated from the same plant, exhibited a significantly higher IC50 of 1.87 μg/mL under identical assay conditions [1]. The calculated selectivity indices were 2.79 for vernodalin and 1.02 for vernolide [1].

Antiplasmodial Malaria Selectivity Index

Comparative Cytotoxic Potency in Human Lung Carcinoma: Vernodalin vs. Vernolepin and Vernolide

A 2021 study directly compared the anti-proliferative effects of three sesquiterpene lactones—vernodalin (VDa), vernolepin (VLe), and vernolide (VLi)—isolated from Gymnanthemum extensum on A549 human lung carcinoma cells. While the publication primarily details mechanistic findings via the JAK2/STAT3 pathway, the authors reported that vernodalin, along with the other two compounds, induced dose-dependent cytotoxicity, with specific IC50 values for cell viability reduction being quantifiable from the reported data [1]. The study's flow cytometric analyses demonstrated that vernodalin's induction of G2/M phase arrest and apoptosis was comparable in magnitude to that of vernolepin and vernolide, but the compound exhibited distinct binding interactions within the FERM domain of JAK2, as confirmed by molecular docking [1].

Anticancer Lung Cancer Cytotoxicity

Procurement-Driven Application Scenarios for Vernodalin Based on Validated Differential Evidence


Hit-to-Lead Optimization for Antitrypanosomal Drug Discovery

Based on the 6.9-fold superior potency (IC50 = 0.16 µM) and 8.3-fold higher selectivity index (35 vs. 4.2) of vernodalin relative to its close analog 11β,13-dihydrovernodalin against Trypanosoma brucei rhodesiense [1], vernodalin is the optimal starting point for medicinal chemistry campaigns targeting Human African Trypanosomiasis. Its low micromolar potency minimizes the amount of compound required for initial in vitro SAR studies, and its high selectivity index reduces the risk of attrition due to mammalian cell toxicity in downstream in vivo efficacy models.

Antimalarial Screening Cascade and Lead Identification

Vernodalin's 3.6-fold potency advantage over vernolide against Plasmodium falciparum (IC50: 0.52 µg/mL vs. 1.87 µg/mL) [2] makes it the preferred sesquiterpene lactone for inclusion in antimalarial screening cascades. Procurement of vernodalin, rather than its less potent co-isolate vernolide, ensures that primary screens are conducted with a compound exhibiting the highest intrinsic antiplasmodial activity within this chemical class, thereby increasing the probability of identifying novel resistance-reversing agents or synergistic partners for artemisinin combination therapies.

Development of JAK2/STAT3-Targeted Chemical Probes for Lung Cancer Research

For laboratories investigating the JAK2/STAT3 oncogenic signaling axis in non-small cell lung cancer, vernodalin serves as a validated chemical probe with a confirmed binding interaction at the FERM domain of JAK2 [3]. Its procurement over other structurally related sesquiterpene lactones (e.g., vernolepin, vernolide) is justified by the availability of both functional cytotoxicity data and molecular docking evidence that specifically implicates the JAK2 protein as a direct target. This target-specific evidence, coupled with its comparable cytotoxic potency in A549 lung carcinoma cells, positions vernodalin as a rational choice for mechanism-of-action studies and for use as a positive control in high-throughput screening campaigns aimed at discovering novel JAK2/STAT3 pathway inhibitors.

Immunosuppressive Lead Compound for Transplantation and Autoimmune Disease Research

A Japanese patent (JPH0616550A) specifically claims vernodalin as an active ingredient in an immunosuppressant composition capable of controlling T-cell dependent antibody production, with a proposed dosage range of 0.01–10 mg/kg [4]. This intellectual property establishes a clear and distinct commercial and research application for vernodalin that is not claimed for many of its in-class analogs. For contract research organizations and pharmaceutical R&D groups focused on novel immunosuppressants for organ transplantation or autoimmune disorders, procuring vernodalin provides access to a patented scaffold with a defined pharmacological utility, enabling both confirmatory biological evaluation and potential follow-on innovation around the patented core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vernodalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.